![molecular formula C15H15NO B1392226 5-(3,5-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187164-54-0](/img/structure/B1392226.png)
5-(3,5-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
The compound “5-(3,5-Dimethylbenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for “5-(3,5-Dimethylbenzoyl)-2-methylpyridine” is not available, a general method for producing similar compounds involves the reaction of 3,5-dimethylbenzoic acid with ammonium acetate in acetic acid .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallographic studies to understand molecular and crystal structures. Its ability to form stable crystals makes it valuable for X-ray crystallography . Researchers can determine the arrangement of atoms within a crystal and study the chemical bonds and disorder within the structure.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound may serve as intermediates in the synthesis of more complex molecules. These derivatives could potentially be used in drug discovery and development processes, particularly in the design of new pharmaceuticals .
Material Science
“5-(3,5-Dimethylbenzoyl)-2-methylpyridine” can be a precursor for materials with specific optical properties. It may contribute to the development of novel organic semiconductors or photovoltaic materials that are used in solar cells and other electronic devices .
Environmental Science
This compound could be involved in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain organic contaminants makes it a candidate for use in degradation studies or as a standard in analytical methods .
Analytical Chemistry
In analytical chemistry, “5-(3,5-Dimethylbenzoyl)-2-methylpyridine” might be used as a reagent or a standard for calibration in chromatography and mass spectrometry. It helps in quantifying the presence of similar compounds in various samples .
Pharmacology and Toxicology
The compound’s role in pharmacology could be in the assessment of its biological activity or toxicity. It may be used in assays to evaluate its interaction with biological targets or in toxicological studies to understand its effects on living organisms .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with oxysterols receptor lxr-alpha and retinoic acid receptor rxr-beta . These receptors play crucial roles in regulating lipid metabolism and inflammation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to lipid metabolism and inflammation .
Result of Action
Based on its potential targets, it may have effects on lipid metabolism and inflammatory responses .
properties
IUPAC Name |
(3,5-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-11(2)8-14(7-10)15(17)13-5-4-12(3)16-9-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRQSSLXLOIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222660 | |
Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylbenzoyl)-2-methylpyridine | |
CAS RN |
1187164-54-0 | |
Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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